molecular formula C13H16N2O3 B1671624 Ethoxyidazoxan CAS No. 96576-24-8

Ethoxyidazoxan

Cat. No. B1671624
CAS RN: 96576-24-8
M. Wt: 248.28 g/mol
InChI Key: PXTLRBYNGGDZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Ethoxy-idazoxan are not readily available in the public domain. it is essential to note that it is an α-adrenoceptor antagonist.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • Ethoxy-idazoxan likely undergoes various chemical reactions, but precise details are proprietary.
    • Common reagents and conditions used in these reactions are not publicly documented.
    • Major products formed from these reactions remain undisclosed.
  • Scientific Research Applications

    • Ethoxy-idazoxan’s applications extend beyond its use as a poison treatment. Unfortunately, specific research areas are not widely reported.
    • It may have potential applications in chemistry, biology, medicine, and industry, but further studies are needed to explore its full range of uses.
  • Mechanism of Action

    • Ethoxy-idazoxan’s mechanism of action involves antagonizing α-adrenoceptors. These receptors play a role in regulating various physiological processes.
    • Molecular targets and pathways involved in its effects are proprietary and require further investigation.
  • Comparison with Similar Compounds

    • Ethoxy-idazoxan’s uniqueness lies in its α-adrenoceptor antagonism.
    • Similar compounds include idazoxan, which also acts as an α-adrenoceptor antagonist and an antagonist for imidazoline receptors. idazoxan did not reach the market as an antidepressant .
    • Other related compounds are not explicitly listed.

    properties

    CAS RN

    96576-24-8

    Molecular Formula

    C13H16N2O3

    Molecular Weight

    248.28 g/mol

    IUPAC Name

    2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole

    InChI

    InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15)

    InChI Key

    PXTLRBYNGGDZBN-UHFFFAOYSA-N

    SMILES

    CCOC1(COC2=CC=CC=C2O1)C3=NCCN3

    Canonical SMILES

    CCOC1(COC2=CC=CC=C2O1)C3=NCCN3

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    Related CAS

    96576-25-9 (hydrochloride)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    synonyms

    2-(2-(2-ethoxy-1,4-benzodioxanyl))-2-imidazoline hydrochloride
    ethoxyidazoxan
    ethoxyidazoxan hydrochloride
    RX 811033
    RX 811059
    RX-811033
    RX-811059A
    RX811059A

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethoxyidazoxan
    Reactant of Route 2
    Reactant of Route 2
    Ethoxyidazoxan
    Reactant of Route 3
    Ethoxyidazoxan
    Reactant of Route 4
    Ethoxyidazoxan
    Reactant of Route 5
    Ethoxyidazoxan
    Reactant of Route 6
    Ethoxyidazoxan

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.